Meclofenamate Sodium is the sodium salt form of meclofenamate, an anthranilic acid and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Meclofenamate sodium inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of meclofenamate sodium. Meclofenamate sodium also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. Sodium meclofenamate monohydrate is a hydrate that is the monohydrate of the sodium salt of meclofenamic acid. It is used for the treatment of dysmenorrhoea (painful periods), osteoarthritis and rheumatoid arthritis. It has a role as an analgesic, an anticonvulsant, an antineoplastic agent, an antipyretic, an antirheumatic drug, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a non-steroidal anti-inflammatory drug. It contains a sodium meclofenamate (anhydrous). A non-steroidal anti-inflammatory agent with antipyretic and antigranulation activities. It also inhibits prostaglandin biosynthesis.
Related Compounds
Meclofenamic acid
Compound Description: Meclofenamic acid is the free acid form of Meclomen (sodium meclofenamate). It is a non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic activities. [, ]
Relevance: Meclofenamic acid is the active metabolite of Meclomen, responsible for its pharmacological effects. Both compounds share a similar structure, with Meclomen being the sodium salt of meclofenamic acid. [, ]
Flufenamic acid (Arlef)
Compound Description: Flufenamic acid is an NSAID belonging to the fenamate class, known for its analgesic and anti-inflammatory properties. []
Relevance: Flufenamic acid shares structural similarities and belongs to the same chemical class (N-arylanthranilic acids) as Meclomen, suggesting shared mechanisms of action and potential for similar therapeutic applications. []
Mefenamic acid (Ponstel)
Compound Description: Mefenamic acid is another NSAID within the fenamate group, recognized for its analgesic and anti-inflammatory effects. []
Relevance: Similar to flufenamic acid, mefenamic acid belongs to the N-arylanthranilic acid class and shares structural resemblance with Meclomen, indicating potential overlap in their biological activities. []
Oxaprozin
Compound Description: Oxaprozin is a long-acting NSAID. []
Relevance: Oxaprozin has been identified to bind to a different site (site II) on the SARS-CoV-2 Mac3 protein compared to Meclomen (site I). Despite binding to different sites, both compounds demonstrated inhibition of DNA-G4s binding to SARS-CoV-2 Mac3. []
Diclofenac sodium (Voltaren)
Compound Description: Diclofenac sodium is an NSAID commonly used for pain relief and reducing inflammation. [, , ]
Relevance: Diclofenac sodium, like Meclomen, is used in the treatment of rheumatoid arthritis and osteoarthritis. In clinical trials, both drugs have demonstrated comparable efficacy in reducing pain and stiffness in these conditions. [, , ]
Ibuprofen
Compound Description: Ibuprofen is a widely used NSAID, recognized for its analgesic, anti-inflammatory, and antipyretic properties. []
Relevance: Although a potent cyclooxygenase inhibitor like Meclomen, ibuprofen does not inhibit lipoxygenases or affect leukotriene receptors, distinguishing its mechanism of action. []
Naproxen
Compound Description: Naproxen is an NSAID frequently prescribed for its analgesic and anti-inflammatory effects. [, ]
Relevance: Like Meclomen, naproxen acts as a potent inhibitor of cyclooxygenases but lacks the ability to inhibit lipoxygenases or influence leukotriene receptors, differentiating their pharmacological profiles. [, ]
Indomethacin
Compound Description: Indomethacin is a powerful NSAID known for its anti-inflammatory and analgesic properties. [, , ]
Relevance: While both are effective cyclooxygenase inhibitors, indomethacin, unlike Meclomen, does not inhibit lipoxygenases or interact with leukotriene receptors, setting their mechanisms of action apart. [, , ]
Acetylsalicylic acid (Aspirin)
Compound Description: Aspirin is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties. [, , , ]
Relevance: Both aspirin and Meclomen are used in the treatment of rheumatoid arthritis. Clinical studies have demonstrated comparable efficacy between aspirin and Meclomen in managing the symptoms of rheumatoid arthritis. [, , , ]
Compound Description: Phenylbutazone is an NSAID with potent anti-inflammatory and analgesic properties. []
Relevance: In comparative clinical trials for degenerative joint disease, phenylbutazone displayed similar effectiveness to Meclomen in alleviating pain and enhancing joint function, suggesting potential overlap in their therapeutic benefits. []
Compound Description: PGE2 is a key inflammatory mediator derived from arachidonic acid metabolism. []
Relevance: Meclomen effectively inhibits PGE2 production by targeting both cyclooxygenase and lipoxygenase enzymes involved in its synthesis. This inhibition of PGE2 contributes to the anti-inflammatory effects of Meclomen. []
Leukotriene C4 (LTC4)
Compound Description: LTC4 is a potent inflammatory mediator belonging to the leukotriene family, involved in allergic and inflammatory responses. []
Relevance: Meclomen, by inhibiting lipoxygenase activity, can reduce the synthesis of leukotrienes like LTC4. This contributes to its anti-inflammatory effects and potentially broadens its therapeutic applications compared to traditional cyclooxygenase inhibitors. []
Compound Description: LTD4 is another potent inflammatory mediator from the leukotriene family, implicated in inflammatory and allergic reactions. []
Relevance: Similar to its effect on LTC4, Meclomen's ability to inhibit lipoxygenase can decrease LTD4 synthesis, highlighting its potential for managing conditions driven by leukotriene-mediated inflammation. []
Source and Classification
Meclofenamate sodium is derived from meclofenamic acid, which is synthesized through chemical processes involving anthranilic acid. It belongs to the class of nonsteroidal anti-inflammatory agents, functioning by inhibiting the synthesis of prostaglandins, compounds that mediate inflammation and pain responses in the body. The compound's chemical formula is C14H11Cl2NO2⋅Na, with a molecular weight of approximately 318.13 g/mol.
Synthesis Analysis
Meclofenamate sodium can be synthesized through several methods, primarily involving the reaction of anthranilic acid with chlorinated aromatic compounds. A common synthetic route involves:
Preparation of Meclofenamic Acid:
Starting Material: Anthranilic acid.
Reagents: 2,6-Dichloro-3-methylphenol.
Reaction Conditions: The reaction typically requires a solvent such as dimethylformamide and may involve heating to facilitate the reaction.
Outcome: The formation of meclofenamic acid.
Conversion to Meclofenamate Sodium:
Neutralization: Meclofenamic acid is then reacted with sodium hydroxide or sodium bicarbonate to form meclofenamate sodium.
Purification: The product is purified through recrystallization or chromatography techniques to ensure high purity levels.
This synthetic pathway allows for the efficient production of meclofenamate sodium while maintaining a focus on yield and purity.
Molecular Structure Analysis
The molecular structure of meclofenamate sodium consists of a central anthranilic acid moiety substituted with two chlorine atoms and a methyl group on the aromatic ring. Key features include:
Functional Groups: The presence of an amine group (-NH) and carboxylic acid group (-COOH) in its structure contributes to its pharmacological activity.
Geometry: The compound exhibits a planar structure due to the conjugated system formed by the aromatic rings, enhancing its interaction with biological targets.
Crystalline Form: Meclofenamate sodium appears as a white to creamy white crystalline powder, which indicates its solid-state properties and stability.
Chemical Reactions Analysis
Meclofenamate sodium participates in various chemical reactions primarily centered around its functional groups:
Prostaglandin Inhibition:
Meclofenamate sodium inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins from arachidonic acid.
This inhibition results in reduced inflammation and pain perception.
Metabolism:
In vivo, meclofenamate sodium is metabolized predominantly in the liver to form several metabolites, including an active metabolite known as Metabolite I (3-hydroxymethyl metabolite), which also exhibits cyclooxygenase inhibition but at a reduced potency compared to the parent compound.
Elimination Pathways:
Approximately 30% of meclofenamate sodium is excreted unchanged in urine, while the remainder is eliminated as metabolites through both urine and feces.
Mechanism of Action
Meclofenamate sodium exerts its therapeutic effects primarily through:
Cyclooxygenase Inhibition: By inhibiting COX enzymes, it reduces the synthesis of prostaglandins, which are key mediators in inflammatory responses.
Leukotriene Pathway Interference: It also inhibits 5-lipoxygenase activity in leukocytes, affecting leukotriene production, which further contributes to its anti-inflammatory effects.
The pharmacokinetics indicate rapid absorption following oral administration, with peak plasma concentrations occurring between 0.5 to 2 hours post-dose. The elimination half-life varies from 0.8 to 5.3 hours depending on individual metabolism.
Physical and Chemical Properties Analysis
Meclofenamate sodium possesses several notable physical and chemical properties:
These properties are critical for determining appropriate storage conditions and formulation strategies for pharmaceutical applications.
Applications
Meclofenamate sodium is utilized in various clinical settings due to its analgesic and anti-inflammatory properties:
Pain Management: Effective for treating mild to moderate pain conditions such as headaches, dental pain, and postoperative pain.
Inflammatory Disorders: Used in managing symptoms associated with rheumatoid arthritis and osteoarthritis.
Dysmenorrhea Treatment: Commonly prescribed for alleviating menstrual pain due to its ability to reduce uterine contractions through prostaglandin inhibition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Meclofenamic acid is an aminobenzoic acid that is anthranilic acid in which one of the hydrogens attached to the nitrogen is replaced by a 2,6-dichloro-3-methylphenyl group. A non-steroidal anti-inflammatory drug, it is used as the sodium salt for the treatment of dysmenorrhoea (painful periods), osteoarthritis and rheumatoid arthritis. It has a role as a non-steroidal anti-inflammatory drug, an antirheumatic drug, an antineoplastic agent, an anticonvulsant, an analgesic, an antipyretic, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor and an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor. It is an aminobenzoic acid, a secondary amino compound and an organochlorine compound. It is a conjugate acid of a meclofenamic acid(1-). A non-steroidal anti-inflammatory agent with antipyretic and antigranulation activities. It also inhibits prostaglandin biosynthesis. See also: Meclofenamate Sodium (has salt form).
(2S,4R)-ketoconazole is a cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine which dioxolane moiety has (2S,4R)-configuration. It is an enantiomer of a (2R,4S)-ketoconazole. Ketoconazole is an imidazole antifungal agent used in the prevention and treatment of a variety of fungal infections. It functions by preventing the synthesis of ergosterol, the fungal equivalent of cholesterol, thereby increasing membrane fluidity and preventing growth of the fungus. Ketoconazole was first approved in an oral formulation for systemic use by the FDA in 1981. At this time it was considered a significant improvement over previous antifungals, [miconazole] and [clotrimazole], due to its broad spectrum and good absorption. However, it was discovered that ketoconazole produces frequent gastrointestinal side effects and dose-related hepatitis. These effects combined with waning efficacy led to its eventual replacement by triazole agents, [fluconazole], [itraconazole], [voriconazole], and [posaconazole]. Ketoconazole and its predecessor [clotrimazole] continue to be used in topical formulations. Ketoconazole is an Azole Antifungal. The mechanism of action of ketoconazole is as a Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor, and P-Glycoprotein Inhibitor. Ketoconazole is an imidazole fungicidal agent with a very broad spectrum of activity against many fungal species that is used for treatment of superficial and systemic fungal infections. Ketoconazole is a well documented cause of clinically apparent acute drug induced liver injury and is no longer recommended as a first line antifungal agent. Nizoral is a natural product found in Streptomyces hygroscopicus with data available. Ketoconazole is a synthetic derivative of phenylpiperazine with broad antifungal properties and potential antineoplastic activity. Ketoconazole inhibits sterol 14-a-dimethylase, a microsomal cytochrome P450-dependent enzyme, thereby disrupting synthesis of ergosterol, an important component of the fungal cell wall. (NCI04) Broad spectrum antifungal agent used for long periods at high doses, especially in immunosuppressed patients. See also: Levoketoconazole (narrower); Chloroxylenol; ketoconazole (component of); Ketoconazole; salicylic acid (component of) ... View More ...
Osimertinib is a member of the class of aminopyrimidines that is 4-(1-methylindol-3-yl)pyrimidin-2-amine in which one of the amino hydrogens is replaced by a 2-methoxy-4-[2-(dimethylamino)ethyl](methyl)amino-5-acrylamidophenyl group. Used (as the mesylate salt) for treatment of EGFR T790M mutation positive non-small cell lung cancer. It has a role as an antineoplastic agent and an epidermal growth factor receptor antagonist. It is a member of indoles, an aminopyrimidine, a biaryl, a secondary amino compound, a tertiary amino compound, a monomethoxybenzene, a member of acrylamides, a substituted aniline and a secondary carboxamide. It is a conjugate base of an osimertinib(1+). Osimertinib is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) drug developed by AstraZeneca Pharmaceuticals. Its use is indicated for the treatment of metastatic non-small cell lung cancer (NSCLC) in cases where tumour EGFR expression is positive for the T790M mutation as detected by FDA-approved testing and which has progressed following therapy with a first-generation EGFR tyrosine kinase inhibitor. Approximately 10% of patients with NSCLC have a rapid and clinically effective response to EGFR-TKIs due to the presence of specific activating EGFR mutations within the tumour cells. More specifically, deletions around the LREA motif in exon 19 and exon 21 L858R point mutations are correlated with response to therapy. Development of third-generation EGFR-TKIs, such as osimertinib, has been in response to altered tumour resistance patterns following treatment and toxic side effects that impact patient quality of life. Treatment with first-generation EGFR-TKIs (gefitinib and erlotinib) has been associated with the development of resistance through activating mutations in the EGFR gene. Second-generation EGFR-TKIs (afatinib and dacomitinib) were then developed to be more potent inhibitors, although their use is associated with increased toxicity through nonspecific targeting of wild-type EGFR. In contrast, third-generation inhibitors are specific for the gate-keeper T790M mutations which increases ATP binding activity to EGFR and result in poor prognosis for late-stage disease. Furthermore, osimertinib has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity. Osimertinib is a Kinase Inhibitor. The mechanism of action of osimertinib is as a Kinase Inhibitor, and Cytochrome P450 3A Inhibitor, and Cytochrome P450 3A4 Inducer, and Cytochrome P450 1A2 Inducer, and Breast Cancer Resistance Protein Inhibitor. Osimertinib is a small molecule tyrosine kinase receptor inhibitor and antineoplastic agent that is used in the therapy of selected forms of advanced non-small cell lung cancer (NSCLC). Osimertinib is associated with a moderate rate of serum aminotransferase elevations during therapy and rare instances of clinically apparent acute liver injury. Osimertinib is a third-generation, orally available, irreversible, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, osimertinib covalently binds to and inhibits the activity of numerous mutant forms of EGFR, including the secondarily-acquired resistance mutation T790M, L858R, and exon 19 deletions, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced when compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR. See also: Osimertinib Mesylate (is active moiety of).
Baloxavir is under investigation in clinical trial NCT04327791 (Combination Therapy With Baloxavir and Oseltamavir 1 for Hospitalized Patients With Influenza (The COMBO Trial 1)). Baloxavir is a Polymerase Acidic Endonuclease Inhibitor. The mechanism of action of baloxavir is as a Polymerase Acidic Endonuclease Inhibitor, and Chelating Activity. Baloxavir is an inhibitor of the influenza cap-dependent endonuclease enzyme and is used as therapy of influenza A and B. Baloxavir is given as a single, one-time dose and has not been associated with serum enzyme elevations or with clinically apparent liver injury. See also: Baloxavir Marboxil (active moiety of).
CAL-130 Hcl is a novel phosphoinositide 3-kinase (PI3K) inhibitor. It is reported that combined inhibition of PI3Kγ/δ as therapy for T cell acute lymphoblastic leukemia (T-ALL).IC50 value:Target: PI3KIn the absence of PTEN phosphatase tumor suppressor function, PI3Kγ or PI3Kδ alone can support leukemogenesis, whereas inactivation of both isoforms suppressed tumor formation. The reliance of PTEN null T-ALL on the combined activities of PI3Kγ/δ was further demonstrated by the ability of a dual inhibitor to reduce disease burden and prolong survival in mice as well as prevent proliferation and promote activation of proapoptotic pathways in human tumors.
AT7519 trifluoroacetate is a multi-CDK inhibitor for CDK1, 2, 4, 6 and 9 with IC50 of 10-210 nM; less potent to CDK3 and little active to CDK7.IC50 Value: 10-210 nMTarget: CDK1/2/4/6/9in vitro: AT7519 is an ATP competitive CDK inhibitor with a Ki value of 38 nM for CDK1. AT7519 is inactive against all non-CDK kinases with the exception of GSK3β (IC50 = 89 nM). AT7519 shows potent antiproliferative activity in a variety of human tumor cell lines with IC50 values ranging from 40 nM for MCF-7 to 940 nM for SW620 consistent with the inhibition of CDK1 and CDK2. AT7519 induces dose-dependent cytotoxicity in multiple myeloma (MM) cell lines with IC50 values ranging from 0.5 to 2 μM at 48 hours, with the most sensitive cell lines being MM.1S (0.5 μM) and U266 (0.5 μM) and the most resistant MM.1R (>2 μM). It does not induce cytotoxicity in peripheral blood mononuclear cells (PBMNC). AT7519 partially overcomes the proliferative advantage conferred by IL6 and IGF-1 as well as the protective effect of bone marrow stromal cells (BMSCs). AT7519 induces rapid dephosphorylation of RNA pol II CTD at serine 2 and serine 5 sites, and leads to the inhibition of transcription, partially contributing to AT7519 induced cytotoxicity of MM cells. AT7519 induces activation of GSK-3β by down-regulating GSK-3β phosphorylation, which also contributes to AT7519 induced apoptosis independent of the inhibition of transcription.in vivo: A twice daily dosing of AT7519 (9.1 mg/kg) causes tumor regression of both early-stage and advanced-stage s.c. tumors in the HCT116 and HT29 colon cancer xenograft models. AT7519 treatment (15 mg/kg) inhibits tumor growth and prolongs the median overall survival of mice in the human MM xenograft mouse model in association with increased caspase 3 activation.